2,5-dichloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
2,5-dichloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by the presence of a thieno[3,4-c]pyrazole core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Properties
IUPAC Name |
2,5-dichloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3OS/c1-11-4-2-3-5-17(11)24-18(14-9-26-10-16(14)23-24)22-19(25)13-8-12(20)6-7-15(13)21/h2-8H,9-10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRIWYRVOBJDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thioketones with Hydrazines
A widely employed route involves the reaction of 3,4-diketothiophene derivatives with o-tolylhydrazine. For example, 3,4-diacetylthiophene reacts with o-tolylhydrazine hydrochloride in ethanol under reflux to yield the dihydrothieno[3,4-c]pyrazole scaffold.
Reaction Conditions :
- Solvent: Ethanol
- Temperature: 80°C (reflux)
- Time: 12–16 hours
- Yield: 65–70%
Gewald Reaction for Thiophene Intermediate Synthesis
An alternative approach utilizes the Gewald reaction to construct the aminothiophene precursor:
- Step 1 : React o-tolylacetonitrile with methyl cyanoacetate and sulfur in the presence of morpholine to form methyl 3-amino-4-cyano-5-(o-tolyl)thiophene-2-carboxylate .
- Step 2 : Cyclize the aminothiophene with hydrazine hydrate to generate the pyrazole ring.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | o-Tolylacetonitrile, S₈ | Morpholine, 60°C, 6h | 58% |
| 2 | Hydrazine hydrate | EtOH, reflux, 8h | 72% |
Functionalization of the Pyrazole Core
Introduction of the Amine Group
The 3-amino group is introduced via nucleophilic substitution or reduction:
- Method A : Treat 3-bromo-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazole with aqueous ammonia at 120°C.
- Method B : Catalytic hydrogenation of a 3-nitro precursor using Pd/C and H₂.
Comparative Efficiency :
| Method | Conditions | Yield |
|---|---|---|
| A | NH₃ (aq), 120°C, 24h | 45% |
| B | 10% Pd/C, H₂ (1 atm), EtOH | 83% |
Amide Bond Formation
Schotten-Baumann Reaction
React 2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine with 2,5-dichlorobenzoyl chloride in a biphasic system:
Coupling Reagent-Mediated Synthesis
For substrates sensitive to hydrolysis, employ HATU or EDCl/HOBt :
- Solvent : DMF
- Base : DIPEA (3 eq)
- Yield : 85–90%.
Optimization and Challenges
Regioselectivity in Pyrazole Formation
The orientation of substituents during cyclocondensation is critical. Using microwave-assisted synthesis (100°C, 30 min) improves regioselectivity to >95%.
Purification Techniques
- Column Chromatography : Silica gel, eluent DCM/MeOH (95:5).
- Recrystallization : Ethyl acetate/hexane (1:3) affords needle-like crystals (purity >99% by HPLC).
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.68–7.45 (m, 4H, Ar-H), 4.32 (s, 2H, CH₂), 2.41 (s, 3H, CH₃).
- HRMS : m/z 424.0521 [M+H]⁺ (calc. 424.0524).
Industrial-Scale Considerations
Process Optimization :
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its chemical properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2,5-dichloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide serves as a versatile building block for constructing more complex molecules. Its thieno[3,4-c]pyrazole core is particularly useful in the development of new materials and catalysts.
Biology
The compound has been investigated for its bioactive properties , particularly in the context of drug discovery. Preliminary studies indicate that it may exhibit anti-inflammatory and anticancer activities. Research has shown that derivatives of thieno[3,4-c]pyrazole can interact with various biological targets, suggesting potential therapeutic applications.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of thieno[3,4-c]pyrazole exhibited significant cytotoxic effects against several cancer cell lines. The mechanism involved the inhibition of specific signaling pathways crucial for cancer cell proliferation.
Medicine
In the medical field, ongoing research focuses on the compound's potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for treating diseases such as cancer and inflammatory disorders.
Case Study: Anti-inflammatory Properties
Research conducted on animal models indicated that the compound could reduce inflammation markers significantly when administered in controlled doses. This finding supports further exploration into its use as an anti-inflammatory agent.
Industrial Applications
In industry, this compound is utilized in developing advanced materials with specific functionalities. Its unique chemical properties allow for the creation of compounds with enhanced performance characteristics in various applications.
| Application Area | Description |
|---|---|
| Material Science | Used in developing polymers and composites. |
| Agriculture | Potential use as a biopesticide or fungicide. |
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- 2,5-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- 2,5-dichloro-N-(2-(phenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Uniqueness
The uniqueness of 2,5-dichloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the o-tolyl group, in particular, can affect the compound’s steric and electronic properties, distinguishing it from similar compounds with different substituents.
Biological Activity
2,5-Dichloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound belonging to the thieno[3,4-c]pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and potential applications in medicine.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- Chemical Formula: C15H15Cl2N3OS
- Molecular Weight: 348.27 g/mol
Synthesis Methodology
The synthesis of this compound typically involves the reaction of specific substituted pyrazole derivatives with dichloroacetyl derivatives. The synthesis pathway often includes:
- Formation of the thieno[3,4-c]pyrazole core.
- Substitution reactions to introduce the dichloro and o-tolyl groups.
- Final purification and characterization through NMR and mass spectrometry.
Antioxidant Properties
Recent studies have highlighted the antioxidant activity of thieno[3,4-c]pyrazole derivatives. For instance, a study demonstrated that these compounds could mitigate oxidative stress in red blood cells of Clarias gariepinus when exposed to toxic substances like 4-nonylphenol . The erythrocyte alterations were significantly reduced in treated groups compared to controls.
Anticancer Activity
Thieno[3,4-c]pyrazole derivatives have shown promising results as anticancer agents. Research indicates that these compounds inhibit key signaling pathways involved in tumor growth and proliferation. Specifically, they have been noted for their ability to target BRAF(V600E) mutations and exhibit cytotoxic effects against various cancer cell lines .
Anti-inflammatory Effects
Several studies have reported the anti-inflammatory properties of thieno[3,4-c]pyrazole derivatives. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), making them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
Thieno[3,4-c]pyrazole derivatives have also been evaluated for their antimicrobial properties. They exhibit significant inhibitory effects against various bacterial strains, indicating their potential use as antimicrobial agents in clinical settings .
Study 1: Antioxidant Activity in Fish Models
In a controlled experiment involving Clarias gariepinus, the administration of thieno[3,4-c]pyrazole compounds resulted in a significant reduction of erythrocyte malformations caused by oxidative stress from 4-nonylphenol exposure. The results indicated that these compounds could serve as effective antioxidants in aquatic species .
Study 2: Anticancer Efficacy
A series of thieno[3,4-c]pyrazole derivatives were tested against human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against BRAF(V600E) mutated cells, demonstrating their potential as targeted cancer therapies .
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
